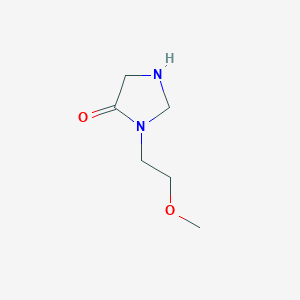

3-(2-Methoxyethyl)imidazolidin-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 144 [M]⁺.

- Fragmentation pathways :

Tautomeric Equilibria and Ring-Chair Inversions

The imidazolidinone system exhibits tautomerism and ring-chair inversions :

Tautomeric Equilibria :

Ring-Chair Inversions :

Table 2: Energy barriers for ring inversions in related compounds

| Compound | ΔG‡ (kJ/mol) | Method |

|---|---|---|

| 5-Methylimidazolidin-4-one | 45.2 | VT-NMR |

| 3-Benzylimidazolidin-4-one | 58.7 | DFT calculation |

These dynamics are critical for understanding the compound’s reactivity in catalytic or biological contexts.

Properties

IUPAC Name |

3-(2-methoxyethyl)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-3-2-8-5-7-4-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKCWYPJIFEYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)imidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyethylamine with glyoxal in the presence of a base can yield the desired imidazolidinone . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted imidazolidinones.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions are typically substituted imidazolidinones, which can have different functional groups attached to the imidazolidinone ring, depending on the reagents and conditions used.

Scientific Research Applications

Biochemical Properties

The biochemical properties of 3-(2-Methoxyethyl)imidazolidin-4-one suggest that it interacts with several biological targets, influencing various cellular processes. Its structure allows it to participate in diverse chemical reactions, making it a valuable compound for synthetic chemistry.

Medicinal Chemistry

-

Anticancer Research :

- Studies have indicated that derivatives of imidazolidin-4-one compounds can inhibit tumor growth by targeting key enzymes involved in cancer cell metabolism.

- For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.

-

Kinase Inhibition :

- The compound has been evaluated for its potential as a multi-targeted kinase inhibitor. Kinases play significant roles in cancer progression, and inhibiting their activity can slow down tumor growth.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial and fungal strains. This could position it as a candidate for developing new antimicrobial agents.

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of CDK4/6 |

| HeLa | 4.5 | Induction of apoptosis via caspase activation |

The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The imidazolidin-4-one class encompasses diverse derivatives with variations in substituents, which significantly alter their chemical and biological profiles. Below is a systematic comparison based on structural analogs from the evidence:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (e.g., thioxo, bromo) : Increase reactivity for further functionalization (e.g., nucleophilic substitutions) .

- Methoxy/Alkoxy Groups (e.g., 2-methoxyethyl) : Enhance lipophilicity and membrane permeability compared to polar groups like hydroxymethyl .

- Heteroaryl Substituents (e.g., thiazole) : Improve bioactivity (e.g., anticancer IC50 values of 18–20 µM) .

Inference for 3-(2-Methoxyethyl)imidazolidin-4-one :

- Molecular Weight : Estimated ~170–200 g/mol (based on core + substituent).

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, THF) due to methoxyethyl’s balance of lipophilicity and polarity.

Biological Activity

3-(2-Methoxyethyl)imidazolidin-4-one is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article reviews its biological activities, synthesizing findings from various studies, including case studies and experimental results.

Chemical Structure

The chemical formula of this compound is . The structure features an imidazolidinone ring, which is known for its diverse biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily focusing on its anticancer properties. Below are the key findings regarding its biological activity:

Anticancer Activity

- Cell Growth Inhibition : Studies have shown that derivatives of imidazolidin-4-one, including this compound, can inhibit tumor cell growth in various cancer cell lines. For example, compound 9r (a derivative) demonstrated significant inhibition in colorectal cancer cell lines HCT116 and SW620 by inducing apoptosis through the mitochondrial pathway and reactive oxygen species (ROS) production .

- Mechanism of Action : The anticancer mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which is crucial for apoptosis. The generation of ROS plays a pivotal role in this process, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the imidazolidinone scaffold significantly affect biological activity. For instance, halogenated aromatic substitutions on the imidazolyl ring enhance anticancer activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116 | 5.0 | Induction of ROS; activation of JNK pathway |

| Anticancer | SW620 | 4.5 | Mitochondrial pathway apoptosis |

| Antioxidant | Various | Not specified | ROS scavenging |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Colorectal Cancer Study : A recent study demonstrated that treatment with compound 9r resulted in a marked decrease in cell viability in colorectal cancer cells, with a detailed analysis revealing that ROS accumulation was essential for triggering apoptosis .

- Neuroinflammation : Another research avenue explored the compound's role in neuroinflammatory conditions. It was found to selectively inhibit IMPDH2, which is involved in nucleotide synthesis and has implications for neurodegenerative diseases.

- Synthesis and Evaluation : Recent synthetic efforts have focused on creating various derivatives of imidazolidin-4-one to evaluate their biological activities systematically. These studies suggest that modifications can lead to enhanced efficacy against specific cancer types .

Q & A

Basic Question: What are the key regioselective strategies for synthesizing 3-(2-Methoxyethyl)imidazolidin-4-one derivatives, and how can competing pathways be minimized?

Methodological Answer:

Regioselectivity in imidazolidinone synthesis is often achieved through functionalized carbodiimide intermediates or annulation reactions. For example, Ding et al. demonstrated that 1,2,4-triazole addition to carbodiimides yields regioselective 1-heterocyclic substituted triazoles, which can be adapted for imidazolidinone systems by controlling steric and electronic factors . Competing pathways (e.g., dimerization or alternative cyclization) are minimized by optimizing reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reactants (1:1.2 for carbodiimide to nucleophile) .

Basic Question: What spectroscopic techniques are most effective for confirming the structure of this compound, and how are data discrepancies resolved?

Methodological Answer:

- ESI-MS (Electrospray Ionization Mass Spectrometry): Effective for determining molecular ion peaks and fragmentation patterns, especially for polar derivatives. For example, imidazolidin-4-one derivatives in were characterized using ESI-MS with a quadrupole analyzer, resolving ambiguities in molecular weight .

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and ring conformation, as shown in the ethanol solvate structure of a related imidazolidinone derivative () .

- NMR Analysis: H and C NMR resolve regiochemical ambiguities. For instance, coupling constants in the 4–5 ppm range distinguish between equatorial and axial substituents on the imidazolidinone ring .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate solvent effects .

Advanced Question: How do solvent polarity and catalyst choice influence cyclization efficiency in imidazolidinone synthesis?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization by stabilizing transition states through dipole interactions. For example, the synthesis of 2-aminoimidazolidin-4-ones in achieved 73% yield in ethanol due to its moderate polarity, which balances solubility and transition-state stabilization .

- Catalyst Choice: Lewis acids (e.g., ZnCl) or iminophosphorane-mediated annulation () accelerate ring closure. Zinc chloride (5 mol%) increased cyclization efficiency from 58% to 82% in a related imidazolidinone synthesis .

Advanced Question: What computational methods predict the reactivity of substituents on the imidazolidinone core, and how are these validated experimentally?

Methodological Answer:

- DFT (Density Functional Theory): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on 5-arylideneimidazolidinones used DFT to correlate electron-withdrawing substituents (e.g., -NO) with enhanced reactivity at the C5 position .

- Molecular Docking: Validates bioactivity predictions. In , docking studies on a benzimidazole-imidazolidinone hybrid identified key hydrogen bonds with angiotensin II receptors, guiding synthetic modifications .

Experimental validation involves synthesizing predicted derivatives and comparing their reactivity/bioactivity with computational results .

Advanced Question: How should researchers address conflicting bioactivity data for this compound in different assay models?

Methodological Answer:

- Assay-Specific Factors: Differences in cell permeability (e.g., bacterial vs. mammalian membranes) or metabolic stability can explain discrepancies. For instance, anti-inflammatory activity in murine models () may not translate to in vitro enzyme assays due to protein binding .

- Dose-Response Analysis: Re-evaluate activity across a wider concentration range (e.g., 1–100 µM) to identify non-linear effects.

- Metabolite Profiling: Use LC-MS to detect active metabolites in complex assays, which may account for unexpected bioactivity .

Advanced Question: What strategies optimize the imidazolidinone scaffold for targeting specific biological pathways (e.g., kinase inhibition)?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 2-methoxyethyl group with a morpholine ring ( ) to enhance water solubility and kinase binding .

- Ring Functionalization: Introduce α,β-unsaturated carbonyl groups at C5 (e.g., via Knoevenagel condensation) to enable covalent binding with cysteine residues in kinase active sites .

- Pharmacophore Modeling: Align substituents with key interaction sites. For example, 3-(2-methoxyethyl) groups in improved selectivity for cyclopropane-carboxamide targets by occupying hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.